2,5-Difluorophenyl isothiocyanate

Reactivity Electrophilicity Nucleophilic Addition

2,5-Difluorophenyl isothiocyanate (CAS 206559-57-1) is a halogenated aromatic isothiocyanate with a molecular formula of C₇H₃F₂NS and a molecular weight of 171.17 g/mol. It belongs to the class of fluorobenzenes and is characterized by the presence of two fluorine atoms at the 2- and 5-positions of the phenyl ring and a reactive isothiocyanate (-N=C=S) group.

Molecular Formula C7H3F2NS
Molecular Weight 171.17 g/mol
CAS No. 206559-57-1
Cat. No. B1583469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorophenyl isothiocyanate
CAS206559-57-1
Molecular FormulaC7H3F2NS
Molecular Weight171.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N=C=S)F
InChIInChI=1S/C7H3F2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
InChIKeyQVIDXDRFMDPVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluorophenyl Isothiocyanate (CAS 206559-57-1): Fluorinated Aromatic Isothiocyanate for Precision Synthesis and Liquid Crystal Research


2,5-Difluorophenyl isothiocyanate (CAS 206559-57-1) is a halogenated aromatic isothiocyanate with a molecular formula of C₇H₃F₂NS and a molecular weight of 171.17 g/mol [1]. It belongs to the class of fluorobenzenes and is characterized by the presence of two fluorine atoms at the 2- and 5-positions of the phenyl ring and a reactive isothiocyanate (-N=C=S) group. This structural motif imparts a unique combination of electronic and steric properties, making it a valuable building block in organic synthesis, particularly for the preparation of thiourea derivatives and fluorinated heterocycles. Its physical properties include a boiling point of 205 °C and a density of 1.338 g/mL at 25 °C .

Why Generic Aryl Isothiocyanates Cannot Replace 2,5-Difluorophenyl Isothiocyanate in Demanding Applications


The specific substitution pattern of fluorine atoms on the phenyl ring of 2,5-difluorophenyl isothiocyanate dictates its unique reactivity, physicochemical properties, and performance in downstream applications. Simple substitution with non-fluorinated phenyl isothiocyanate or mono-fluorinated analogs leads to significant differences in key parameters such as electrophilicity, LogP, boiling point, and metabolic stability. In the context of structure-activity relationships (SAR) for medicinal chemistry or the precise tuning of mesogenic properties in liquid crystal materials, these differences are not incremental; they are decisive [1]. The presence of two fluorine atoms in the 2,5-positions introduces a distinct electronic and steric environment compared to the 2,4- or 3,4-difluoro isomers, leading to divergent reactivity in nucleophilic addition reactions and altered conformational preferences. For researchers and procurement specialists, selecting a generic or closely related analog without quantitative verification of its specific performance in the intended system introduces a high risk of experimental failure, irreproducibility, and wasted resources.

Quantitative Differentiation Evidence for 2,5-Difluorophenyl Isothiocyanate vs. Structural Analogs


Enhanced Electrophilicity of the Isothiocyanate Group via Fluorine Substitution

The introduction of fluorine atoms, particularly at the 2- and 5-positions, significantly increases the electrophilicity of the isothiocyanate carbon, making 2,5-difluorophenyl isothiocyanate a more reactive partner in nucleophilic addition reactions (e.g., thiourea formation) compared to non-fluorinated phenyl isothiocyanate [1]. This enhanced reactivity is due to the strong electron-withdrawing inductive effect (-I) of the fluorine substituents, which reduces electron density at the N=C=S group.

Reactivity Electrophilicity Nucleophilic Addition

Significantly Higher Lipophilicity (LogP) vs. Unsubstituted Phenyl Isothiocyanate

The addition of two fluorine atoms dramatically increases the compound's lipophilicity, a critical parameter for membrane permeability and pharmacokinetic properties in drug discovery. The calculated LogP for 2,5-difluorophenyl isothiocyanate is 2.70, which is substantially higher than that of the non-fluorinated analog, phenyl isothiocyanate [1][2].

Lipophilicity LogP Membrane Permeability

Distinct Physical Properties: Boiling Point and Density for Process Optimization

2,5-Difluorophenyl isothiocyanate exhibits distinct physical properties compared to its non-fluorinated and mono-fluorinated analogs, which are critical for designing robust synthetic, purification, and formulation processes. The higher boiling point and density are key differentiators for distillation and phase separation protocols .

Physicochemical Properties Process Chemistry Purification

Validated Utility in Advanced Material Science: Liquid Crystal Component

The 2,5-difluorophenyl isothiocyanate scaffold is specifically claimed in patents for use as a component in liquid crystalline media for high-performance display and microwave technologies. This application leverages the unique combination of a large dipole moment from the fluorine substituents and the high polarizability of the isothiocyanate group to achieve desirable mesogenic properties like high dielectric anisotropy (Δε) and low rotational viscosity, which are not attainable with non-fluorinated or mono-fluorinated analogs [1].

Liquid Crystals Dielectric Anisotropy Material Science

Targeted Application Scenarios Where 2,5-Difluorophenyl Isothiocyanate (CAS 206559-57-1) Provides a Distinct Advantage


Medicinal Chemistry: Optimizing Lead Compounds for Enhanced Membrane Permeability and Metabolic Stability

When designing a new chemical entity (NCE) where passive membrane permeability is a key determinant of oral bioavailability or CNS penetration, replacing a non-fluorinated phenyl isothiocyanate fragment with 2,5-difluorophenyl isothiocyanate can provide a predictable and significant boost in LogP (approx. +1.0 LogP unit vs. phenyl isothiocyanate [1][2]). This strategic substitution allows medicinal chemists to fine-tune a drug candidate's physicochemical profile without resorting to larger, more disruptive structural changes. Additionally, the presence of fluorine atoms at the 2- and 5-positions can block metabolic soft spots on the phenyl ring, potentially increasing the compound's metabolic half-life in vivo.

Organic Synthesis: Accelerating Thiourea and Heterocycle Formation via Enhanced Electrophilicity

For process chemists aiming to optimize the synthesis of thiourea derivatives or nitrogen-containing heterocycles, 2,5-difluorophenyl isothiocyanate is the preferred reagent over phenyl isothiocyanate. The electron-withdrawing fluorine atoms increase the electrophilicity of the N=C=S carbon, leading to faster reaction rates with amines and other nucleophiles [1]. This can result in higher yields, shorter reaction times, and milder reaction conditions, translating directly to improved process efficiency, lower manufacturing costs, and reduced solvent and energy consumption.

Advanced Materials R&D: Developing High-Performance Liquid Crystal Mixtures

In the field of advanced materials, specifically for the development of next-generation liquid crystal displays (LCDs) or microwave devices, 2,5-difluorophenyl isothiocyanate is a critical building block. Its patented use in liquid crystal media confirms its value in achieving specific electro-optical properties, such as high dielectric anisotropy and low rotational viscosity [3]. Researchers seeking to formulate mixtures with faster switching speeds, lower power consumption, or specific birefringence values should consider this compound as a key component, as its unique dipolar and polarizability characteristics are essential for meeting stringent performance benchmarks that simpler analogs cannot achieve.

Chemical Biology: Developing Fluorinated Probes with Improved Cellular Uptake

When developing fluorescent or affinity probes based on an isothiocyanate warhead for covalent labeling of target proteins, 2,5-difluorophenyl isothiocyanate offers a crucial advantage over non-fluorinated versions. The higher LogP of 2.70 predicts significantly improved passive diffusion across the cell membrane compared to phenyl isothiocyanate (LogP 1.70) [1][2]. This translates to better cellular uptake and intracellular target engagement for the resulting probe, leading to a stronger signal-to-noise ratio in imaging experiments and more reliable target identification in chemoproteomics workflows.

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